REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([CH2:11][OH:12])=[CH:5]2.CN(C1C=CC=CN=1)C.C(N(CC)CC)C.[C:29](Cl)(=[O:31])[CH3:30]>C1COCC1>[NH:1]([C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([CH2:11][OH:12])=[CH:5]2)[C:29]([CH3:30])=[O:31]
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=C2C=C(NC2=CC1)CO
|
Name
|
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
CN(C)C1=NC=CC=C1
|
Name
|
|
Quantity
|
0.94 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
THF was removed in vacuo and ethyl acetate (40 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
WASH
|
Details
|
The solution was washed with water (20 mL×2)
|
Type
|
CUSTOM
|
Details
|
The solution was dried
|
Type
|
CUSTOM
|
Details
|
was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methanol (5 mL)
|
Type
|
ADDITION
|
Details
|
3N NaOH solution(1 mL) was added
|
Type
|
WAIT
|
Details
|
to proceed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated
|
Type
|
ADDITION
|
Details
|
water (10 mL) was added
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with ethyl acetate (30 mL×3)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The product was crystallized in acetate
|
Type
|
WASH
|
Details
|
washed with ether
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
N(C(=O)C)C=1C=C2C=C(NC2=CC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 128 mg | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |